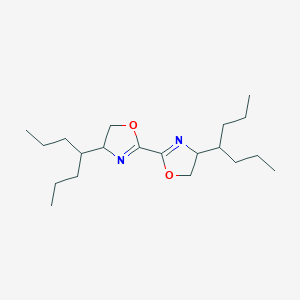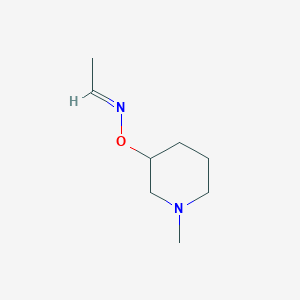
(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis(1-propylbutyl)-2,2'-bioxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes two oxazole rings connected by a tetrahydro bridge, each substituted with a 1-propylbutyl group. The stereochemistry of the compound is defined by the (4R,4’R) configuration, indicating the specific spatial arrangement of the substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole typically involves the following steps:
Formation of Oxazole Rings: The initial step involves the formation of oxazole rings through a cyclization reaction. This can be achieved by reacting an appropriate α-hydroxy ketone with an amide in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution with 1-Propylbutyl Groups: The oxazole rings are then substituted with 1-propylbutyl groups. This can be accomplished through a nucleophilic substitution reaction using a suitable alkyl halide and a strong base like sodium hydride.
Tetrahydro Bridge Formation: The final step involves the reduction of the oxazole rings to form the tetrahydro bridge. This can be achieved using a reducing agent such as lithium aluminum hydride under controlled conditions.
Industrial Production Methods
Industrial production of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further modify the tetrahydro bridge, leading to the formation of fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-propylbutyl groups are replaced with other alkyl or aryl groups. Typical reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated tetrahydro derivatives.
Substitution: Compounds with different alkyl or aryl substituents.
科学研究应用
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of (4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. This modulation can lead to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth.
相似化合物的比较
Similar Compounds
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-butyl)-2,2’-bioxazole: Similar structure but with different alkyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-ethylbutyl)-2,2’-bioxazole: Similar structure with ethyl substituents.
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-methylbutyl)-2,2’-bioxazole: Similar structure with methyl substituents.
Uniqueness
(4R,4’R)-4,4’,5,5’-Tetrahydro-4,4’-bis(1-propylbutyl)-2,2’-bioxazole is unique due to its specific (4R,4’R) stereochemistry and the presence of 1-propylbutyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C20H36N2O2 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC 名称 |
4-heptan-4-yl-2-(4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3 |
InChI 键 |
JCIONGJTAFCVIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-amino-3-(1H-imidazol-4-yl)propanamido]-5-carbamimidamidopentanoic acid hydrochloride](/img/structure/B15157897.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)








![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B15157963.png)

![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-5-nitrophenyl acetate](/img/structure/B15157991.png)

